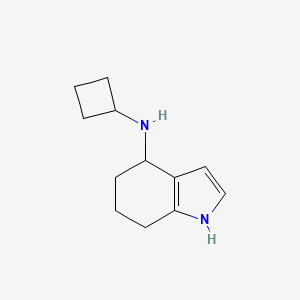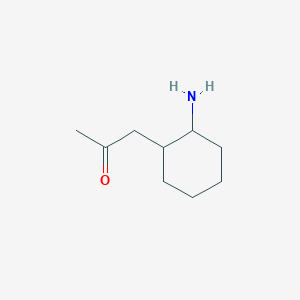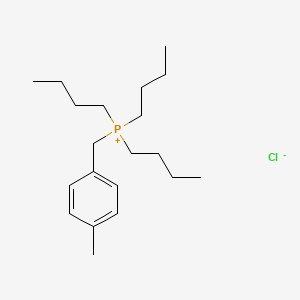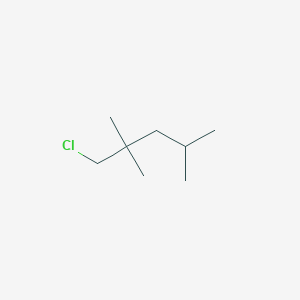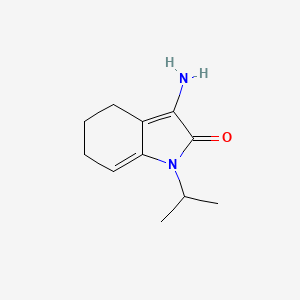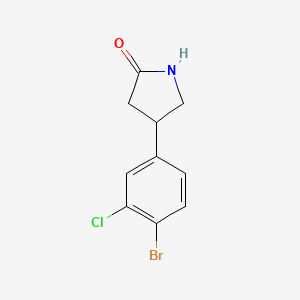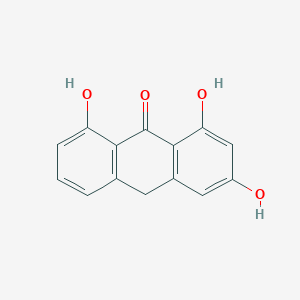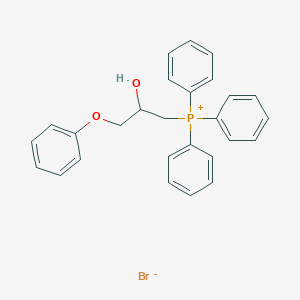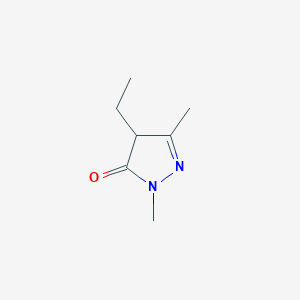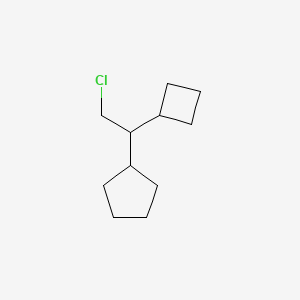
(2-Chloro-1-cyclobutylethyl)cyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro-1-cyclobutylethyl)cyclopentane is a chemical compound with the molecular formula C₁₁H₁₉Cl. It is characterized by the presence of a cyclobutyl group attached to an ethyl chain, which is further connected to a cyclopentane ring with a chlorine atom. This compound is primarily used for research purposes and has various applications in scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-1-cyclobutylethyl)cyclopentane involves multiple steps, typically starting with the preparation of the cyclobutyl and cyclopentane intermediates. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, as the compound is mainly used for research purposes. the synthesis generally follows similar principles to those used in laboratory settings, with an emphasis on scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
(2-Chloro-1-cyclobutylethyl)cyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the chlorine atom or to alter the cyclobutyl and cyclopentane rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as hydroxide ions or amines for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or hydrogen gas for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can produce an amine derivative of the compound, while oxidation can introduce hydroxyl or carbonyl groups.
Aplicaciones Científicas De Investigación
(2-Chloro-1-cyclobutylethyl)cyclopentane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2-Chloro-1-cyclobutylethyl)cyclopentane involves its interaction with specific molecular targets. The chlorine atom and the cyclobutyl and cyclopentane rings play crucial roles in its reactivity and binding properties. The pathways involved in its mechanism of action are determined by the nature of the reactions it undergoes and the specific applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
(2-Chloro-1-cyclobutylethyl)cyclohexane: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
(2-Chloro-1-cyclobutylethyl)benzene: Contains a benzene ring instead of a cyclopentane ring.
(2-Chloro-1-cyclopropylethyl)cyclopentane: Features a cyclopropyl group instead of a cyclobutyl group.
Uniqueness
(2-Chloro-1-cyclobutylethyl)cyclopentane is unique due to its specific combination of a cyclobutyl group and a cyclopentane ring with a chlorine atom. This structure imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C11H19Cl |
|---|---|
Peso molecular |
186.72 g/mol |
Nombre IUPAC |
(2-chloro-1-cyclobutylethyl)cyclopentane |
InChI |
InChI=1S/C11H19Cl/c12-8-11(10-6-3-7-10)9-4-1-2-5-9/h9-11H,1-8H2 |
Clave InChI |
KCEJFZFORAZVBE-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C(CCl)C2CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


